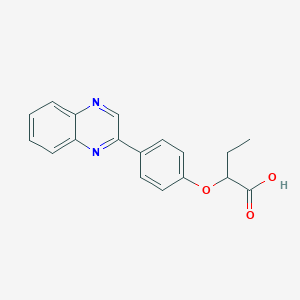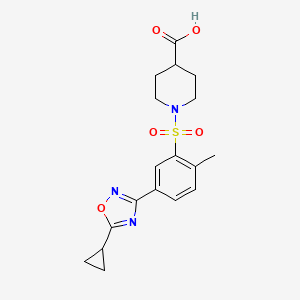![molecular formula C15H16ClN3O4S B7875842 2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride](/img/structure/B7875842.png)
2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride is a sophisticated compound with a complex molecular structure. It finds relevance in various scientific disciplines due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step chemical process involving the condensation of piperidine with an oxadiazole derivative, followed by sulfonylation. Each step requires carefully controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors, which allow for better control of reaction conditions and more efficient production. Solvent choice, temperature, and pressure are optimized to maximize the production rate while minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride undergoes various reactions:
Oxidation: : Reacts with strong oxidizing agents to form sulfoxides and sulfones.
Reduction: : Can be reduced to corresponding amines under hydrogenation conditions.
Substitution: : Undergoes nucleophilic substitution reactions, especially with amines and alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, under acidic conditions.
Reduction: : Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.
Substitution: : Use of strong nucleophiles like sodium methoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Produces amines.
Substitution: : Produces sulfonyl derivatives.
Aplicaciones Científicas De Investigación
This compound is utilized in several research fields:
Chemistry
Catalysis: : Functions as a precursor for catalysts in various organic transformations.
Material Science: : Integral in the creation of novel materials with specific electronic and optical properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor in biochemical pathways, aiding the study of enzyme mechanics.
Medicine
Drug Development: : Used as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.
Industry
Agricultural Chemicals: : Utilized in the synthesis of herbicides and fungicides.
Polymer Synthesis: : Applied in the development of specialty polymers with high performance.
Mecanismo De Acción
This compound interacts with biological molecules by forming covalent bonds with nucleophilic centers. It targets enzymes, interfering with their activity by modifying active site residues, thus altering enzymatic pathways. The sulfonyl chloride group is particularly reactive, making it a potent inhibitor.
Comparación Con Compuestos Similares
Unique Attributes
Compared to similar compounds, 2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride has a distinctive oxadiazole ring, which enhances its reactivity and selectivity in biological applications.
List of Similar Compounds
2-Methyl-5-[5-(morpholin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride
2-Methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride
2-Methyl-5-[5-(piperazin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride
Each of these compounds shares structural similarities but differs in the nitrogen-containing ring, influencing their chemical behavior and applications.
Happy to dive deeper into any specific section or discuss further!
Propiedades
IUPAC Name |
2-methyl-5-[5-(piperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-10-5-6-11(9-12(10)24(16,21)22)13-17-14(23-18-13)15(20)19-7-3-2-4-8-19/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNTWACRVCJGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)N3CCCCC3)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid](/img/structure/B7875767.png)
![1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875775.png)

![({[5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}amino)acetic acid](/img/structure/B7875784.png)

![1,2-dimethyl-5-{4-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-1H-pyrrole-3-sulfonyl chloride](/img/structure/B7875803.png)
![[3-oxo-2-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetic acid](/img/structure/B7875808.png)
![3-{3-[4-(Piperidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B7875814.png)
![1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875825.png)
![[6-(azepan-1-ylsulfonyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]acetic acid](/img/structure/B7875840.png)
![1-{6-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridazin-3-YL}piperidine-4-carboxylic acid](/img/structure/B7875850.png)
![6-methyl-4-oxo-1H-thieno[3,2-d]triazine-7-carboxylic acid](/img/structure/B7875857.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B7875863.png)
![1-benzyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B7875873.png)
